(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Overview
Description
The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid . Pyrrolidine carboxylic acids are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride”, consists of a pyrrolidine ring with various functional groups attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, and molar refractivity can be found .Scientific Research Applications
Aurora Kinase Inhibition
- Application : This compound has been studied for its potential in treating cancer by inhibiting Aurora A, an enzyme implicated in the proliferation of cancer cells. The structurally related compounds demonstrate the broad potential of this class in oncological research.
- Source: (ロバート ヘンリー,ジェームズ, 2006)
Antioxidant Activity
- Application : Derivatives of this compound have been synthesized and evaluated for their antioxidant activity. Some compounds have shown potent antioxidant properties, outperforming known antioxidants like ascorbic acid and vitamin C in certain assays.
- Source: (I. Tumosienė et al., 2019)
Structural Diversity and Chemical Synthesis
- Application : The compound and its derivatives are used as starting materials in various alkylation and ring closure reactions, yielding a diverse library of structurally complex and potentially bioactive compounds.
- Source: (G. Roman, 2013)
Amidation of Carboxylic Acids
- Application : Related compounds are utilized in the amidation of carboxylic acids, a fundamental reaction in organic synthesis that forms amide bonds, which are prevalent in many bioactive molecules and pharmaceuticals.
- Source: (Seung-Beom Kang et al., 2008)
Influenza Neuraminidase Inhibition
- Application : Structurally similar compounds have been developed as potent inhibitors of influenza neuraminidase, demonstrating the potential therapeutic applications of this class of compounds in antiviral treatments.
- Source: (G. T. Wang et al., 2001)
Safety and Hazards
Future Directions
The future directions for research and development involving “(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride” would depend on its potential applications. Given its structural similarity to other biologically active compounds, it could be of interest in the development of new pharmaceuticals or other chemical products .
properties
IUPAC Name |
(3R,4R)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBLQBHDFDDJO-LEUCUCNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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